2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide
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Overview
Description
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide is a chemical compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can convert the iminium salts back to the original isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide can be compared with other isoquinoline derivatives, such as:
3,4-dihydroisoquinolinone: This compound shares a similar core structure but differs in its substituents and biological activities.
1,2,3,4-tetrahydroisoquinoline: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-14(16(18)20)15-13-10-7-6-8-12(13)11-17(2,3)19-15/h6-8,10,14H,4-5,9,11H2,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJBJAPFZVAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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